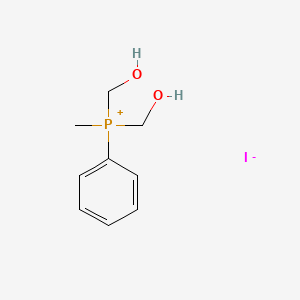
Bis(hydroxymethyl)methylphenylphosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(hydroxymethyl)methylphenylphosphonium iodide is a chemical compound with the molecular formula C9H14IO2P It is a phosphonium salt that features a phenyl group attached to a phosphonium center, which is further substituted with hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(hydroxymethyl)methylphenylphosphonium iodide typically involves the reaction of methylphenylphosphine with formaldehyde and hydrogen iodide. The reaction proceeds as follows:
- Methylphenylphosphine is reacted with formaldehyde in the presence of a base to form Bis(hydroxymethyl)methylphenylphosphine.
- The resulting Bis(hydroxymethyl)methylphenylphosphine is then treated with hydrogen iodide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(hydroxymethyl)methylphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or sodium methoxide can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of Bis(formyl)methylphenylphosphonium iodide or Bis(carboxyl)methylphenylphosphonium iodide.
Reduction: Formation of Bis(hydroxymethyl)methylphenylphosphine.
Substitution: Formation of Bis(hydroxymethyl)methylphenylphosphonium chloride or Bis(hydroxymethyl)methylphenylphosphonium methoxide.
Scientific Research Applications
Bis(hydroxymethyl)methylphenylphosphonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a gene delivery vector due to its cationic nature.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis(hydroxymethyl)methylphenylphosphonium iodide exerts its effects involves its interaction with biological molecules. The cationic phosphonium center can interact with negatively charged biomolecules, such as DNA or proteins, facilitating their transport or modification. The hydroxymethyl groups may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bis(hydroxymethyl)phenylphosphine: Lacks the methyl group on the phosphonium center.
Methylphenylphosphonium iodide: Lacks the hydroxymethyl groups.
Bis(hydroxymethyl)methylphosphonium iodide: Lacks the phenyl group.
Uniqueness
Bis(hydroxymethyl)methylphenylphosphonium iodide is unique due to the presence of both hydroxymethyl and phenyl groups attached to the phosphonium center. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
85684-36-2 |
|---|---|
Molecular Formula |
C9H14IO2P |
Molecular Weight |
312.08 g/mol |
IUPAC Name |
bis(hydroxymethyl)-methyl-phenylphosphanium;iodide |
InChI |
InChI=1S/C9H14O2P.HI/c1-12(7-10,8-11)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3;1H/q+1;/p-1 |
InChI Key |
PUTFJPHLFIZLJP-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](CO)(CO)C1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















